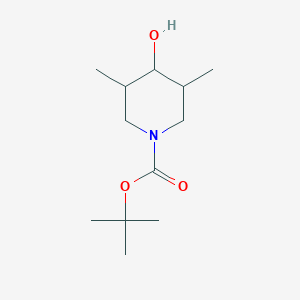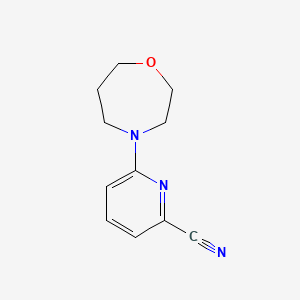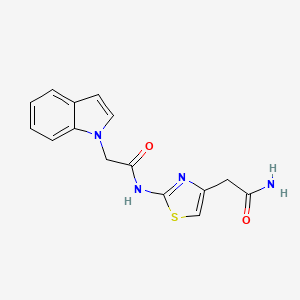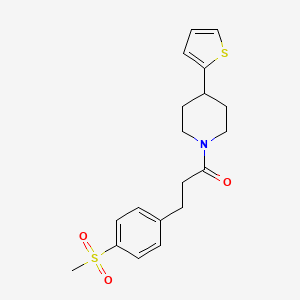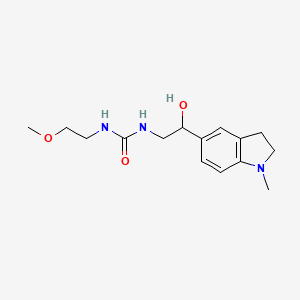
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a chiral molecule, which means it has a specific three-dimensional arrangement of its atoms that is not superimposable on its mirror image. This particular compound contains several functional groups, including an amino group protected by a benzyloxycarbonyl group, a pyrrolidine ring, and a carboxylate ester. The presence of these groups suggests that the compound could be an intermediate in the synthesis of more complex molecules, such as pharmaceuticals.
Synthesis Analysis
The synthesis of chiral compounds often requires the use of optically active starting materials or catalysts to achieve the desired stereochemistry. In the context of the provided papers, we see examples of the synthesis of optically active compounds. For instance, Paper 1 describes the synthesis of optically active hydrochlorides using quinidine and cinchonidine for optical resolution . Although the compound is not directly mentioned, the principles of chiral synthesis and optical resolution are relevant to its production.
Molecular Structure Analysis
The molecular structure of chiral compounds is crucial for their biological activity. The stereochemistry can significantly influence the interaction of the compound with biological targets. The X-ray molecular structure analysis, as mentioned in Paper 2, is a powerful tool to determine the precise three-dimensional arrangement of atoms in a molecule . While the compound is not analyzed in the provided papers, similar analytical techniques would be applicable for its structural determination.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups. The compound has an ester group that could be involved in hydrolysis reactions, and an amino group that could be involved in acylation reactions. Paper 2 discusses the acylation of pyrrolidine-2,4-diones, which is a reaction that could potentially be applied to the compound , given the presence of the pyrrolidine ring and the possibility of acylation at the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are important for its handling and application. Paper 3 discusses the solubility and thermal stability of polyimides derived from aromatic diamine monomers . While the compound is not a polyimide, the discussion of solubility in different solvents and thermal stability is relevant for understanding its physical and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbapenam and Pyrrolidine Derivatives The chemical compound "(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride" has been utilized in various synthetic pathways. For example, Herdewijn et al. (1982) described the preparation of methyl 4-benzylidene-2-pyrroline-2-carboxylate and its use in synthesizing carbapenam derivatives. This process involves a series of reactions starting from pyrrolidine derivatives, showcasing the compound's role in synthesizing complex molecular structures (Herdewijn, Claes, & Vanderhaeghe, 1982). Similarly, Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines, demonstrating the compound's utility in producing potential nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).
Medicinal Chemistry and Drug Design The compound's derivatives have been investigated in medicinal chemistry. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, highlighting the compound's significance in the development of antiviral agents. The synthesis involved multiple core structures, reflecting the compound's versatility in drug design (Wang et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSUWARFWJKPL-AQEKLAMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

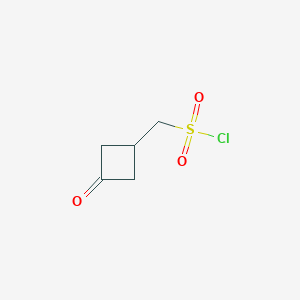

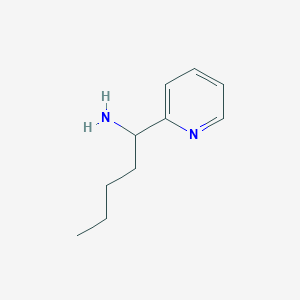
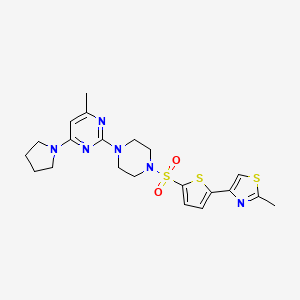
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)
